![molecular formula C9H12Cl3N B6166154 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride CAS No. 847448-33-3](/img/structure/B6166154.png)
1-(3,4-dichlorophenyl)propan-1-amine hydrochloride
Overview
Description
1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride, also known as DCPA, is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and other organic solvents. DCPA is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmaceutical research.
Scientific Research Applications
1-(3,4-dichlorophenyl)propan-1-amine hydrochloride has been widely used in various scientific research applications. It has been used in the synthesis of various organic compounds and pharmaceuticals, such as the synthesis of antimalarial drugs and the synthesis of anticonvulsants. It has also been used in the production of various biochemical and physiological compounds, such as the synthesis of chiral alcohols and the synthesis of cyclic peptides.
Mechanism of Action
1-(3,4-dichlorophenyl)propan-1-amine hydrochloride acts as a proton acceptor and a nucleophile in organic reactions. It is able to form hydrogen bonds with other molecules, which facilitates the formation of various organic compounds. It is also able to form complexes with metal ions, which can be used to catalyze the formation of various organic compounds.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)propan-1-amine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. It has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride in laboratory experiments is its versatility and its ability to form complexes with metal ions, which can be used to catalyze the formation of various organic compounds. However, it is important to note that 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride is a volatile compound and should be handled with care. It is also important to note that 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride is a toxic compound and should be handled with appropriate protective equipment.
Future Directions
There are several potential future directions for the use of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride. It could be used to synthesize new compounds for use in drug discovery and development. It could also be used to synthesize new compounds for use in biochemistry and physiology research. Additionally, it could be used to synthesize new compounds for use in organic synthesis. Finally, it could be used to synthesize new compounds for use in the production of various biochemical and physiological compounds.
Synthesis Methods
1-(3,4-dichlorophenyl)propan-1-amine hydrochloride is typically synthesized from the reaction of 3,4-dichlorophenylacetic acid with hydrazine hydrate. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90 °C. The reaction product is then isolated and purified by recrystallization.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEGTQCAUBOZDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744341 | |
Record name | 1-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
847448-33-3, 742107-61-5 | |
Record name | Benzenemethanamine, 3,4-dichloro-α-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847448-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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